2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core and a triazole moiety, which are known for their biological activities.
Preparation Methods
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves multiple steps. One common method includes the reaction of 3-methylphthalic anhydride with hydrazine hydrate to form 3-methylphthalazin-1-one. This intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzylamine under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and amines.
Scientific Research Applications
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on this pathway for survival .
Comparison with Similar Compounds
Similar compounds include:
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound also features a phthalazinone core and has similar biological activities.
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: Another compound with a phthalazinone core, used as a PARP inhibitor.
These compounds share structural similarities but differ in their specific substituents, which can affect their biological activities and applications.
Properties
Molecular Formula |
C20H18N6O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H18N6O2/c1-25-20(28)17-5-3-2-4-16(17)18(24-25)10-19(27)23-15-8-6-14(7-9-15)11-26-13-21-12-22-26/h2-9,12-13H,10-11H2,1H3,(H,23,27) |
InChI Key |
RXTIPVJZOOMCBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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